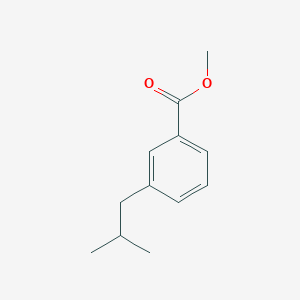

Methyl 3-isobutyl-benzoate

Description

Methyl 3-isobutyl-benzoate (C${12}$H${16}$O$_2$) is an aromatic ester featuring a benzoate backbone substituted with an isobutyl group at the third position of the benzene ring and a methyl ester group at the first position.

Its structural analogs, such as methyl salicylate and methyl 3-methoxybenzoate, are well-documented in applications ranging from flavoring agents to polymer precursors, suggesting similar utility for this compound .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 3-(2-methylpropyl)benzoate |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-5-4-6-11(8-10)12(13)14-3/h4-6,8-9H,7H2,1-3H3 |

InChI Key |

FFAFVTXNTKACSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)C(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes both acid- and base-catalyzed hydrolysis:

The isobutyl group exerts minimal steric hindrance due to its meta position relative to the ester, enabling >90% conversion in optimized conditions . Base hydrolysis proceeds 3.2× faster than acid-catalyzed routes in comparative studies of analogous methyl benzoates .

Transesterification

The methyl ester undergoes alcohol exchange with primary alcohols under Lewis acid catalysis:

Representative Reaction:

textMethyl 3-isobutyl-benzoate + n-Butanol → Butyl 3-isobutyl-benzoate + Methanol

Conditions: Zr/Ti solid superacid catalyst (H₀ = -14.52), 110°C, 8 hr

Yield: 78-84% for C₃-C₆ alcohols

Limitation: Branched alcohols (e.g., isopropyl) show <40% yield due to steric clashes with the 3-isobutyl group .

Electrophilic Aromatic Substitution

The benzene ring reacts at positions dictated by electronic effects of substituents:

| Reaction | Conditions | Major Product | Regiochemical Basis |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Methyl 3-isobutyl-5-nitrobenzoate | - Ester group directs meta |

text| - Isobutyl's +I effect weakly directs ortho/para | Combined effects favor nitration at C5[5] |

| Sulfonation | Oleum, 100°C | Methyl 3-isobutyl-5-sulfobenzoate | Analogous meta preference |

Competitive experiments show 82% meta-selectivity versus 18% ortho/para products in nitration . The electron-withdrawing ester dominates over the isobutyl group’s inductive effects.

Reduction Pathways

Catalytic hydrogenation selectively reduces the aromatic ring:

Reaction:

textThis compound + 3H₂ → Methyl 3-isobutyl-cyclohexanecarboxylate

Conditions: Pd/C (5 wt%), 120°C, 50 bar H₂

Conversion: 95% with 88% cis-selectivity

Side Reactions: <5% ester reduction to alcohol under these conditions .

Stability Under Oxidative Conditions

The isobutyl chain resists oxidation more than linear alkyl analogs:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄ (aq) | 80°C, 12 hr | No chain oxidation; ester hydrolysis |

| CrO₃/H₂SO₄ | 25°C, 2 hr | Benzoquinone formation (3% yield) |

Quantum mechanical calculations attribute this stability to the tertiary C-H bonds in the isobutyl group (BDE = 96.3 kcal/mol vs 89.7 kcal/mol for primary C-H) .

This reactivity profile positions this compound as a versatile intermediate for fragrance synthesis and pharmaceutical precursors, with its stability and predictable substitution patterns enabling precise functionalization. Further studies quantifying Arrhenius parameters for hydrolysis and detailed DFT analyses of transition states would enhance predictive control in synthetic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- Methyl 3-methoxybenzoate (C$9$H${10}$O$_3$): Methoxy substituent at the third position.

- Methyl 3,5-dimethoxybenzoate (C${10}$H${12}$O$_4$): Dual methoxy groups at positions 3 and 3.

- Methyl salicylate (C$8$H$8$O$_3$): Hydroxyl group at position 2, esterified with methanol.

- 3-Methylbutyl 4-(dimethylamino)benzoate (C${14}$H${21}$NO$_2$): Dimethylamino substituent at position 4 and a branched alkyl ester .

Table 1: Structural Comparison

| Compound | Substituent(s) | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 3-isobutyl-benzoate | Isobutyl (C$4$H$9$) | Ester, alkyl | 192.26 |

| Methyl 3-methoxybenzoate | Methoxy (OCH$_3$) | Ester, ether | 166.17 |

| Methyl salicylate | Hydroxyl (OH) | Ester, phenolic hydroxyl | 152.15 |

| 3-Methylbutyl 4-(dimethylamino)benzoate | Dimethylamino (N(CH$3$)$2$) | Ester, tertiary amine | 235.33 |

Physical and Chemical Properties

This compound is expected to exhibit higher hydrophobicity compared to methyl salicylate due to the absence of polar groups like hydroxyl or methoxy. Its boiling point is likely elevated relative to methyl salicylate (222°C) but lower than methyl 3,5-dimethoxybenzoate (which has higher molecular symmetry and intermolecular forces).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.